tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine carboxylates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-3-ylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or receptor activation .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-((pyridin-3-ylmethyl)carbamoyl)piperidine-1-carboxylate apart from similar compounds is its specific pyridin-3-ylmethyl group, which imparts unique binding properties and reactivity. This makes it particularly useful in the design of targeted therapeutics and advanced materials .
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-(pyridin-3-ylmethylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-6-14(7-10-20)15(21)19-12-13-5-4-8-18-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,19,21) |
InChI Key |
DOETUUYZBMPFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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